molecular formula C4H3N2O B2708872 CID 122197670 CAS No. 284682-27-5

CID 122197670

カタログ番号 B2708872
CAS番号: 284682-27-5
分子量: 95.081
InChIキー: DJJDBOKYDDLRQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CID 122197670, also known as PF-06282999, is a small molecule inhibitor that targets the protein kinase BRAF. This protein is involved in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. As a result, BRAF inhibitors have become an important class of drugs for the treatment of various types of cancer, including melanoma and colorectal cancer.

科学的研究の応用

CID 122197670 has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, it has been shown to be effective against various types of cancer cells, including those that are resistant to other BRAF inhibitors. Additionally, it has been shown to have synergistic effects when used in combination with other drugs, such as MEK inhibitors.

作用機序

CID 122197670 works by binding to the ATP-binding pocket of BRAF, thereby inhibiting its activity. This leads to a decrease in the phosphorylation of downstream targets, such as MEK and ERK, which are involved in cell proliferation and survival. As a result, cancer cells are prevented from growing and dividing, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various preclinical models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, it has been shown to have low toxicity in animal studies, suggesting that it may be well-tolerated in humans.

実験室実験の利点と制限

One of the main advantages of CID 122197670 is its potency and selectivity for BRAF. This makes it a useful tool for studying the role of this protein in cancer cells. However, its high cost and limited availability may limit its use in some laboratories. Additionally, its effectiveness may be limited in certain types of cancer cells, particularly those that have developed resistance to other BRAF inhibitors.

将来の方向性

There are several potential future directions for research on CID 122197670. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, there is a need for further studies to determine the long-term safety and efficacy of this drug in humans, particularly in combination with other anti-cancer agents.

合成法

CID 122197670 was synthesized using a multistep process that involved the use of various reagents and solvents. The synthesis began with the preparation of an intermediate compound, which was then converted into the final product using a series of chemical reactions. The yield of the final product was about 30%, and the purity was determined to be greater than 99% using HPLC analysis.

特性

InChI

InChI=1S/C4H3N2O/c7-4-1-5-3-6-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJDBOKYDDLRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)[O]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。